

An In-Depth Technical Guide to the Spectroscopic Data of trans-2-Hexene

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *trans-2-Hexene*

CAS No.: 592-43-8

Cat. No.: B1208433

[Get Quote](#)

Introduction

trans-2-Hexene ((E)-hex-2-ene) is a simple alkene, a hydrocarbon featuring a six-carbon chain with a double bond located between the second and third carbon atoms. [1][2][3][4] Its chemical formula is C₆H₁₂ and it has a molecular weight of approximately 84.16 g/mol. [1] The "trans" designation specifies the stereochemistry at the double bond, where the substituent groups (a methyl group and a propyl group) are located on opposite sides of the double bond plane. This specific spatial arrangement profoundly influences its spectroscopic properties, providing a unique fingerprint that allows for its unambiguous identification.

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **trans-2-Hexene**. The interpretation of these spectra is fundamental for researchers in organic synthesis, materials science, and quality control, offering critical insights into molecular structure, purity, and isomeric identity.

Caption: Chemical structure of **trans-2-Hexene** with carbon atoms numbered.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. By analyzing the chemical environment of ^1H (proton) and ^{13}C (carbon-13) nuclei, we can confirm the connectivity and stereochemistry of **trans-2-Hexene**.

^1H NMR Spectroscopy

The proton NMR spectrum of **trans-2-Hexene** provides a wealth of information through chemical shifts (δ), signal multiplicity (splitting), and coupling constants (J).

Expertise & Experience: The key to differentiating trans and cis isomers of alkenes lies in the coupling constant between the vinylic protons (H-2 and H-3). For trans isomers, these protons are anti-periplanar, resulting in a large vicinal coupling constant (3J), typically in the range of 11-18 Hz. [5][6] This is significantly larger than the 6-15 Hz range observed for cis isomers, providing a definitive diagnostic tool. [5] Predicted ^1H NMR Data (in CDCl_3)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6 (CH_3)	~0.9	Triplet (t)	~7
H-1 (CH_3)	~1.6	Doublet (d)	~6
H-5 (CH_2)	~1.4	Sextet	~7
H-4 (CH_2)	~2.0	Quartet (q)	~7

| H-2, H-3 ($\text{CH}=\text{CH}$) | ~5.4 | Multiplet (m) | $^3J \approx 15$ (trans) |

Note: Exact chemical shifts can vary slightly based on solvent and spectrometer frequency. A spectrum from a database shows multiplets around 5.4 ppm and signals for the alkyl protons between 0.8 and 2.0 ppm. [7]

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum is simpler as it typically doesn't show coupling (in broadband-decoupled mode) and provides one signal for each chemically unique carbon atom. For **trans-2-Hexene**, all six carbon atoms are chemically distinct and should therefore produce six unique signals.

Expertise & Experience: The chemical shifts of the vinylic carbons (C-2 and C-3) are highly characteristic, appearing in the downfield region (120-140 ppm) due to the sp^2 hybridization. The surrounding alkyl carbons (C-1, C-4, C-5, C-6) appear in the upfield region (< 40 ppm). The stereochemistry also subtly influences the carbon shifts.

Predicted ^{13}C NMR Data (in $CDCl_3$)

Carbon Assignment	Chemical Shift (δ , ppm)
C-6	~13.7
C-1	~17.9
C-5	~22.8
C-4	~34.8
C-3	~124.7

| C-2 | ~131.2 |

Source: Predicted values based on standard chemical shift tables and database entries. Specific data is available in databases like SpectraBase. [8]

Experimental Protocol: NMR Sample Preparation

Trustworthiness: Proper sample preparation is critical for acquiring high-quality, reproducible NMR data, especially for a volatile compound like **trans-2-Hexene**. [9]

- Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Chloroform-d ($CDCl_3$) is a common choice for nonpolar organic molecules like **trans-2-Hexene**. [10]2. Concentration: For 1H NMR, accurately weigh 5-10 mg of **trans-2-Hexene**. For the less sensitive ^{13}C NMR, a higher concentration of 20-50 mg may be required to achieve a good signal-to-noise ratio in a reasonable time. [9]3. Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- Filtration: To remove any particulate matter that can degrade spectral quality (shimming), filter the solution into a high-quality 5 mm NMR tube. This can be done by passing the solution through a Pasteur pipette with a small plug of cotton or glass wool. [11]5. Capping

and Cleaning: Cap the NMR tube immediately to prevent evaporation. [9]Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints.

- Insertion: Place the NMR tube into a spinner turbine and adjust its depth using a depth gauge to ensure it is correctly positioned within the NMR probe.

Caption: Workflow for preparing a volatile liquid sample for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Expertise & Experience: For **trans-2-Hexene**, the most diagnostic absorption is a strong, sharp peak at approximately 965 cm^{-1} . This peak arises from the out-of-plane C-H bending ("wagging") vibration of the two hydrogens on the trans-substituted double bond. [12]This band is characteristically absent in the spectrum of its cis isomer, making it a powerful diagnostic tool for stereochemistry. The C=C stretching vibration is also important, though it can be weak for symmetrically substituted alkenes.

Key IR Absorption Bands for **trans-2-Hexene**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Significance
3000 - 3100	=C-H Stretch (sp ² C-H)	Medium	Presence of hydrogens on the double bond.
2850 - 2960	-C-H Stretch (sp ³ C-H)	Strong	Confirms the presence of the alkyl (C ₄ H ₉) portion. [13]
~1670	C=C Stretch	Weak	Indicates the presence of a C=C double bond. [12]
~1460	-CH ₂ - Bend (Scissoring)	Medium	Characteristic of methylene groups.

| ~965 | =C-H Bend (Out-of-plane) | Strong | Diagnostic for a trans-disubstituted alkene. [12]

Source: Data compiled from the NIST Chemistry WebBook and general IR correlation tables.

[2][3]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Trustworthiness: ATR-FTIR is a modern, rapid, and reliable method for analyzing liquid samples that requires minimal sample preparation. [14][15]

- **Background Spectrum:** Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is collected. This measures the ambient atmosphere (H₂O, CO₂) which can then be computationally subtracted from the sample spectrum.
- **Sample Application:** Place a single drop of **trans-2-Hexene** directly onto the surface of the ATR crystal (commonly diamond or zinc selenide).
- **Data Acquisition:** Initiate the scan. The instrument directs an infrared beam through the crystal, which reflects internally and interacts with the sample at the surface. [15]4. **Cleaning:** After the measurement is complete, the sample is simply wiped off the crystal surface with a soft tissue, often moistened with a suitable solvent like isopropanol or acetone, and the crystal is dried. [14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and gain insights into the molecular structure through fragmentation patterns.

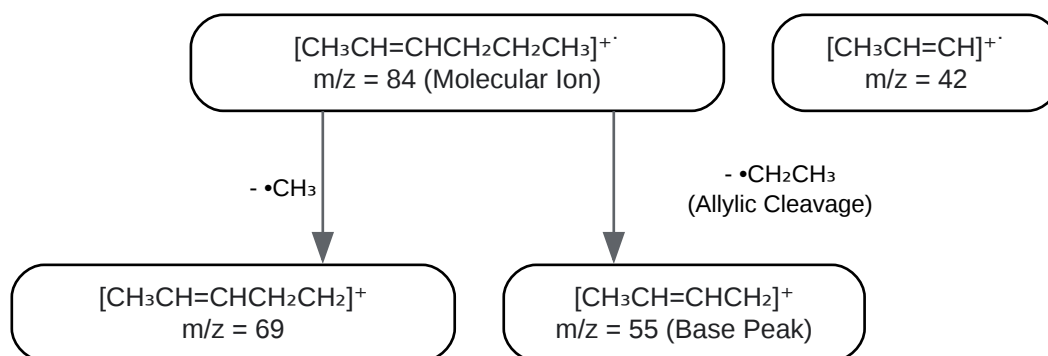
Expertise & Experience: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The parent ion, or molecular ion ($M^{+\cdot}$), will appear at an m/z corresponding to the molecular weight of the molecule (84 for C₆H₁₂). The fragmentation of alkenes is often complex, but key fragments arise from allylic cleavage (cleavage of the bond adjacent to the double bond), which is a favorable process as it leads to a resonance-stabilized carbocation.

Major Ions in the EI-Mass Spectrum of **trans-2-Hexene**

m/z Value	Proposed Fragment Ion	Significance
84	$[\text{C}_6\text{H}_{12}]^+$	Molecular Ion (M^+)
69	$[\text{C}_5\text{H}_9]^+$	Loss of a methyl radical ($\bullet\text{CH}_3$)
55	$[\text{C}_4\text{H}_7]^+$	Allylic cleavage: Loss of an ethyl radical ($\bullet\text{C}_2\text{H}_5$)
41	$[\text{C}_3\text{H}_5]^+$	Allyl cation, a common and stable fragment

| 29 | $[\text{C}_2\text{H}_5]^+$ | Ethyl cation |

Source: Data interpreted from the NIST Mass Spectrum for (E)-2-Hexene. [16] The base peak (most abundant ion) is often m/z 55, resulting from the stable secondary allylic carbocation formed upon loss of an ethyl radical.



[Click to download full resolution via product page](#)

Caption: Simplified fragmentation pathway for **trans-2-Hexene** in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Trustworthiness: For a volatile and relatively nonpolar compound like **trans-2-Hexene**, GC-MS is the ideal analytical technique. It separates the compound from any impurities before it enters

the mass spectrometer. [17][18]

- **Sample Preparation:** Dilute a small amount of the liquid sample in a highly volatile solvent (e.g., dichloromethane or hexane).
- **Injection:** Inject a small volume (typically 1 μL) of the dilute solution into the heated injector port of the gas chromatograph. The high temperature vaporizes the sample.
- **Separation:** An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a capillary column. The column is coated with a stationary phase. Components of the sample are separated based on their boiling points and interactions with this phase. **trans-2-Hexene** will travel through the column at a characteristic speed, resulting in a specific retention time.
- **Ionization and Detection:** As the separated **trans-2-Hexene** elutes from the column, it enters the ion source of the mass spectrometer, where it is ionized (typically by EI). The resulting ions are then separated by the mass analyzer based on their m/z ratio and detected.

Integrated Spectroscopic Analysis

By combining the data from NMR, IR, and MS, a complete and confident structural assignment for **trans-2-Hexene** can be made.

- MS confirms the molecular weight is 84, consistent with the formula C_6H_{12} .
- IR confirms the presence of an alkene ($\text{C}=\text{C}$ and $=\text{C}-\text{H}$ stretches) and, most importantly, establishes its trans stereochemistry via the strong absorption at $\sim 965\text{ cm}^{-1}$.
- ^{13}C NMR confirms the presence of six unique carbon environments, consistent with the molecule's structure.
- ^1H NMR confirms the connectivity of all protons, and the large coupling constant ($\sim 15\text{ Hz}$) for the vinylic protons provides definitive proof of the trans configuration, corroborating the IR data.

This multi-technique approach exemplifies a self-validating system, where each piece of spectroscopic data supports and reinforces the conclusions drawn from the others, leading to an unequivocal structural elucidation.

References

- SpectraBase. (n.d.). **trans-2-Hexene**. Retrieved from [[Link](#)]
- National Institute of Standards and Technology. (n.d.). 2-Hexene. In NIST Chemistry WebBook. Retrieved from [[Link](#)]
- U.S. Environmental Protection Agency. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [[Link](#)]
- Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [[Link](#)]
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [[Link](#)]
- National Institute of Standards and Technology. (n.d.). 2-Hexene. In NIST Chemistry WebBook. Retrieved from [[Link](#)]
- Alwsci. (2025). How To Prepare And Run An NMR Sample. Retrieved from [[Link](#)]
- Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. In Organic Chemistry Data. Retrieved from [[Link](#)]
- National Institute of Standards and Technology. (n.d.). 2-Hexene, (E)-. In NIST Chemistry WebBook. Retrieved from [[Link](#)]
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [[Link](#)]
- National Institute of Standards and Technology. (n.d.). 2-Hexene. In NIST Chemistry WebBook. Retrieved from [[Link](#)]
- Western University. (n.d.). NMR Sample Preparation. Retrieved from [[Link](#)]
- Rhode Island Department of Environmental Management. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [[Link](#)]
- Shimadzu. (n.d.). Liquid Samples. Retrieved from [[Link](#)]

- Workman, J., & Weyer, L. (2016). The Infrared Spectroscopy of Alkenes. *Spectroscopy*, 31(11), 26-31. Retrieved from [\[Link\]](#)
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2025). 2.8: Mass Spectrometry Problems. Retrieved from [\[Link\]](#)
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [\[Link\]](#)
- JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [\[Link\]](#)
- Shimadzu Scientific Instruments. (n.d.). Method 8260B: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry(GC/MS). Retrieved from [\[Link\]](#)
- Doc Brown's Chemistry. (2025). C₇H₁₆ mass spectrum of 2-methylhexane fragmentation pattern. Retrieved from [\[Link\]](#)
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [\[Link\]](#)
- Doc Brown's Chemistry. (2025). Introductory note on the ¹³C NMR spectrum of E/Z but-2-ene. Retrieved from [\[Link\]](#)
- Agilent Technologies. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Retrieved from [\[Link\]](#)
- Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). 2-Hexen-1-ol, (E)-. In NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- Chemazon. (2024, January 13). CSIR NET Dec 2023 Chemistry Solution | Coupling constant for cis and trans alkene | NMR Spectroscopy [Video]. YouTube. Retrieved from [\[Link\]](#)
- SpectraBase. (n.d.). **trans-2-Hexene**. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Page loading... \[wap.guidechem.com\]](#)
- [2. 2-Hexene \[webbook.nist.gov\]](#)
- [3. 2-Hexene \[webbook.nist.gov\]](#)
- [4. 2-Hexene \[webbook.nist.gov\]](#)
- [5. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [6. youtube.com \[youtube.com\]](#)
- [7. CIS-2-HEXENE\(4050-45-7\) 13C NMR spectrum \[chemicalbook.com\]](#)
- [8. spectrabase.com \[spectrabase.com\]](#)
- [9. How To Prepare And Run An NMR Sample - Blogs - News \[alwsci.com\]](#)
- [10. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- [11. ocw.mit.edu \[ocw.mit.edu\]](#)
- [12. spectroscopyonline.com \[spectroscopyonline.com\]](#)
- [13. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 \[ncstate.pressbooks.pub\]](#)
- [14. agilent.com \[agilent.com\]](#)
- [15. documents.thermofisher.com \[documents.thermofisher.com\]](#)
- [16. 2-Hexene, \(E\)- \[webbook.nist.gov\]](#)
- [17. dem.ri.gov \[dem.ri.gov\]](#)
- [18. ssi.shimadzu.com \[ssi.shimadzu.com\]](#)
- [To cite this document: BenchChem. \[An In-Depth Technical Guide to the Spectroscopic Data of trans-2-Hexene\]. BenchChem, \[2026\]. \[Online PDF\]. Available at:](#)

[\[https://www.benchchem.com/product/b1208433/docs#an-in-depth-technical-guide-to-the-spectroscopic-data-of-trans-2-hexene\]](https://www.benchchem.com/product/b1208433/docs#an-in-depth-technical-guide-to-the-spectroscopic-data-of-trans-2-hexene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)